N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide
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Overview
Description
N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide is an organic compound with the molecular formula C7H7Br2NO3S It is characterized by the presence of bromine atoms, a hydroxyl group, and a methanesulfonamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide typically involves the bromination of 4-hydroxyphenylmethanesulfonamide. The reaction is carried out using bromine in an appropriate solvent, such as acetic acid, under controlled conditions to ensure selective bromination at the 3 and 5 positions of the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atoms can be reduced to form less substituted derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The methanesulfonamide group can enhance the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dibromo-4-hydroxyphenyl)benzamide
- N-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-3,5-dimethylbenzamide
Uniqueness
N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which distinguishes it from other similar compounds. This functional group can impart different chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₃H₉Br₂N₃O₃S
- Molecular Weight : 415.07 g/mol
- Structure : The compound contains a sulfonamide group attached to a dibrominated phenolic structure, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the sulfonamide group enhances its ability to form hydrogen bonds and participate in electrostatic interactions, which are crucial for binding to target proteins.
Biological Activity Overview
-
Antimicrobial Activity :
- Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial folic acid synthesis, suggesting that this compound may also possess such activity.
- Enzyme Inhibition :
- Calcium Channel Blockade :
Case Studies and Experimental Data
- DPP-IV Inhibition :
- Calcium Channel Blocking Activity :
Table of Biological Activities
Properties
IUPAC Name |
N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO3S/c1-14(12,13)10-4-2-5(8)7(11)6(9)3-4/h2-3,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPDDOZYKJUBEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C(=C1)Br)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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